molecular formula C12H9BrN4 B8701327 (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine

(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine

Cat. No. B8701327
M. Wt: 289.13 g/mol
InChI Key: XNEOVBRXXLOYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine is a useful research compound. Its molecular formula is C12H9BrN4 and its molecular weight is 289.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

6-bromo-N-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H9BrN4/c13-10-8-17-7-6-14-12(17)11(16-10)15-9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

XNEOVBRXXLOYAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CN3C2=NC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tri-o-tolylphosphine (1.1 g) is added to a suspension of tris(dibenzylideneacetone)dipalladium (1.65 g) in degassed toluene (50 mL) and the mixture is stirred at room temperature for 15 minutes (min). 6,8-Dibromo-imidazo[1,2-a]pyrazine (5.0 g) is then added and the mixture is stirred at room temperature for 15 minutes more. Aniline (1.52 g) is added followed by potassium t-butoxide (2.84 g) and the mixture is stirred at room temperature for 72 hr. Water (150 mL) is added and the mixture is extracted with ethyl acetate (3×150 mL), the extracts are washed with water (1×100 mL) and brine (1×100 mL), dried over MgSO4, and evaporated in vacuo to afford a gum. Trituration with diethyl ether affords (6-bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine (4) as a brown solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.65 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
2.84 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

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